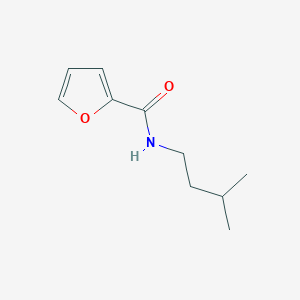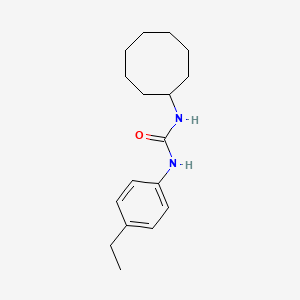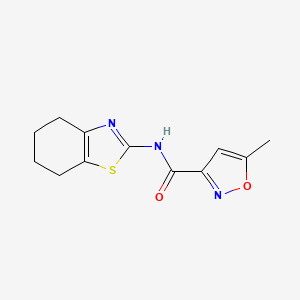
N-(3-methylbutyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbutyl)-2-furamide, also known as MBF, is a natural bioactive compound that is found in various plants. It is a member of the furanoid family of compounds and has been studied extensively for its potential applications in various fields, including medicine, agriculture, and food science.
Mechanism of Action
The exact mechanism of action of N-(3-methylbutyl)-2-furamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. It has also been shown to have antioxidant properties and can help prevent oxidative damage to cells.
Biochemical and Physiological Effects:
N-(3-methylbutyl)-2-furamide has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to have insecticidal properties and can help prevent food spoilage.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-methylbutyl)-2-furamide in lab experiments is that it is a natural compound that is relatively easy to obtain. It also has a wide range of potential applications in various fields. However, one of the limitations of using N-(3-methylbutyl)-2-furamide in lab experiments is that its exact mechanism of action is not fully understood and further research is needed to fully understand its potential applications.
Future Directions
There are many potential future directions for research on N-(3-methylbutyl)-2-furamide. One area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential use as a natural insecticide and its potential applications in agriculture. Further research is also needed to fully understand its mechanism of action and potential applications in medicine, food science, and other fields.
Synthesis Methods
N-(3-methylbutyl)-2-furamide can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method of synthesis is through the extraction of N-(3-methylbutyl)-2-furamide from natural sources such as Piper nigrum, a plant that is commonly used as a spice in many cuisines.
Scientific Research Applications
N-(3-methylbutyl)-2-furamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, N-(3-methylbutyl)-2-furamide has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
In agriculture, N-(3-methylbutyl)-2-furamide has been shown to have insecticidal properties and can be used as a natural insecticide. It has also been studied for its potential use in enhancing plant growth and improving crop yield.
In food science, N-(3-methylbutyl)-2-furamide has been studied for its potential use as a flavor enhancer and as a natural preservative. It has also been shown to have antioxidant properties and can help prevent food spoilage.
properties
IUPAC Name |
N-(3-methylbutyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(2)5-6-11-10(12)9-4-3-7-13-9/h3-4,7-8H,5-6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMDNBVBCUXKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5102348.png)

![2-{[2-(2,6-dichlorophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5102364.png)
![6-amino-3,4-diphenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5102366.png)
![2-(allylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5102368.png)

![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline](/img/structure/B5102378.png)
![N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzenesulfonamide](/img/structure/B5102382.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5102399.png)
![3-{4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinyl}-2,5-dimethylpyrazine](/img/structure/B5102405.png)
![N-[4-(aminosulfonyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5102413.png)

![6-(1-azepanyl)-N-[3-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5102428.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5102439.png)